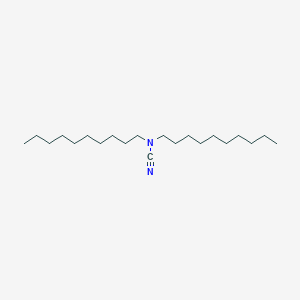
Didecylcyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Didecylcyanamide is a chemical compound characterized by its unique structure, which includes two decyl groups attached to a central cyanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of didecylcyanamide typically involves the reaction of decylamine with cyanogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2 C10H21NH2+ClCN→C10H21NHCN+NH4Cl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
化学反应分析
Types of Reactions
Didecylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyanamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include nitriles, primary amines, and substituted cyanamides, depending on the specific reaction conditions and reagents used.
科学研究应用
Didecylcyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of didecylcyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying key proteins and enzymes.
相似化合物的比较
Similar Compounds
Didecyldimethylammonium chloride: A quaternary ammonium compound with similar antimicrobial properties.
Dicyanamide: An anion with two cyanide groups bound to a central nitrogen atom.
Uniqueness
Didecylcyanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike didecyldimethylammonium chloride, which is primarily used as a disinfectant, this compound has broader applications in research and industry. Its ability to undergo various chemical reactions also sets it apart from simpler cyanamide derivatives.
属性
CAS 编号 |
113576-08-2 |
|---|---|
分子式 |
C21H42N2 |
分子量 |
322.6 g/mol |
IUPAC 名称 |
didecylcyanamide |
InChI |
InChI=1S/C21H42N2/c1-3-5-7-9-11-13-15-17-19-23(21-22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI 键 |
KJKPVJPQUOMUOS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















